molecular formula C10H5BrF3NO B8315668 5-Bromo-2-(4-(trifluoromethyl)phenyl)oxazole

5-Bromo-2-(4-(trifluoromethyl)phenyl)oxazole

Cat. No.: B8315668
M. Wt: 292.05 g/mol
InChI Key: DKFDJFRZGSZTRR-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-(trifluoromethyl)phenyl)oxazole is a useful research compound. Its molecular formula is C10H5BrF3NO and its molecular weight is 292.05 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H5BrF3NO

Molecular Weight

292.05 g/mol

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C10H5BrF3NO/c11-8-5-15-9(16-8)6-1-3-7(4-2-6)10(12,13)14/h1-5H

InChI Key

DKFDJFRZGSZTRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(O2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above solution of 2-(4-(trifluoromethyl)phenyl)-4,5-dihydrooxazole (4.8 g, 22 mmol), NBS (11.9 g, 66.9 mmol), and AIBN (0.18 g, 1.12 mmol) in CCl4 (200 mL) was refluxed for 16 h. The resulting solution was filtered and the filtrate was washed with aqueous 10% Na2S2O3 (3×150 mL), brine (100 mL), dried (Na2SO4), and concentrated. The resulting residue was recrystallized from hexanes (350 mL) to provide 3.2 g of 5-bromo-2-(4-(trifluoromethyl)phenyl)oxazole as a crystalline solid. The filtrate and mother liquor was concentrated and purified by flash chromatography over (SiO2, 100:0-90:10 hexanes-EtOAc). to furnish an additional 1.8 g: LCMS (m/z): 294.0 (MH+), tR=1.14 min.
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
11.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

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